REACTION_SMILES
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[CH2:21]1[O:22][CH2:23][CH2:24][O:25][CH2:26]1.[CH3:19][OH:20].[CH3:1][C:2]([S:3](=[O:4])[NH:7][C:8]1([c:12]2[n:13][cH:14][cH:15][cH:16][cH:17]2)[CH2:9][O:10][CH2:11]1)([CH3:5])[CH3:6].[ClH:18]>>[NH2:7][C:8]1([c:12]2[n:13][cH:14][cH:15][cH:16][cH:17]2)[CH2:9][O:10][CH2:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)S(=O)NC1(c2ccccn2)COC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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NC1(c2ccccn2)COC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |